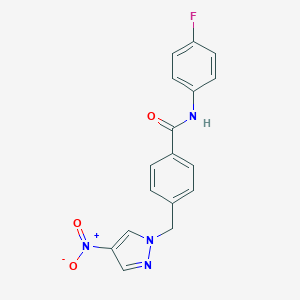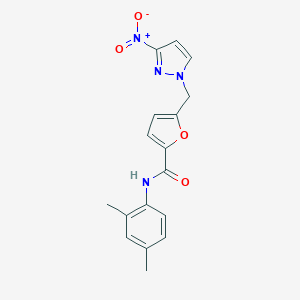
N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a pharmacological agent. This compound belongs to the class of benzamides and has been studied for its various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been reported to have analgesic properties and to improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide in lab experiments is its potential as a pharmacological agent. It has been shown to have various biological activities, which makes it useful for studying different biological processes. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide. One direction is to study its potential as an anticancer agent in more detail. Another direction is to investigate its potential as an anti-inflammatory and analgesic agent. Additionally, more research is needed to understand its mechanism of action and to design experiments to study its effects on different biological processes.
Métodos De Síntesis
The synthesis of N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been reported in the literature. The most commonly used method involves the reaction of 4-fluoroaniline with 4-nitro-1H-pyrazole in the presence of a base to form 4-(4-nitro-1H-pyrazol-1-yl)aniline. This intermediate is then reacted with benzoyl chloride in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide has been studied for its various biological activities. It has been reported to have anticancer, anti-inflammatory, and analgesic properties. It has also been studied for its potential as an antidiabetic agent.
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-4-({4-nitro-1H-pyrazol-1-yl}methyl)benzamide |
|---|---|
Fórmula molecular |
C17H13FN4O3 |
Peso molecular |
340.31 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C17H13FN4O3/c18-14-5-7-15(8-6-14)20-17(23)13-3-1-12(2-4-13)10-21-11-16(9-19-21)22(24)25/h1-9,11H,10H2,(H,20,23) |
Clave InChI |
SSQFRSZSODGMKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C=N2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213769.png)

![Isopropyl 5-(aminocarbonyl)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B213772.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)-2-furamide](/img/structure/B213776.png)


![2-(4-chlorophenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B213780.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-isopropyl-6-methylphenyl)benzamide](/img/structure/B213781.png)